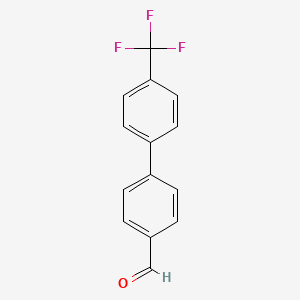

4'-Trifluoromethyl-biphenyl-4-carbaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[4-(trifluoromethyl)phenyl]benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F3O/c15-14(16,17)13-7-5-12(6-8-13)11-3-1-10(9-18)2-4-11/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIMSXOOFWOOYFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80382230 | |

| Record name | 4'-(Trifluoromethyl)[1,1'-biphenyl]-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90035-34-0 | |

| Record name | 4′-Trifluoromethylbiphenyl-4-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90035-34-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-(Trifluoromethyl)[1,1'-biphenyl]-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: 4'-Trifluoromethyl-biphenyl-4-carbaldehyde

CAS Number: 90035-34-0

This technical guide provides a comprehensive overview of 4'-Trifluoromethyl-biphenyl-4-carbaldehyde, a key intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and applications.

Chemical Properties and Data

This compound is a bifunctional organic compound characterized by a biphenyl backbone substituted with a trifluoromethyl group and a formyl (aldehyde) group at the 4' and 4 positions, respectively. The presence of the electron-withdrawing trifluoromethyl group significantly influences the electronic properties of the molecule, enhancing its utility as a building block in organic synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 90035-34-0 | |

| Molecular Formula | C₁₄H₉F₃O | [1] |

| Molecular Weight | 250.22 g/mol | [1] |

| Appearance | White to light yellow powder or crystalline solid | |

| Melting Point | 70 - 78 °C | |

| Purity | Typically >98.0% (GC) |

Synthesis of this compound

The primary and most efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction.[2] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid.

General Synthetic Pathway

The synthesis involves the coupling of 4-formylphenylboronic acid with 4-bromobenzotrifluoride, or alternatively, 4-bromobenzaldehyde with 4-(trifluoromethyl)phenylboronic acid. The latter is often preferred due to the commercial availability and stability of the reactants.

Caption: General workflow for the Suzuki-Miyaura synthesis.

Detailed Experimental Protocol (Proposed)

Materials:

-

4-bromobenzaldehyde (1.0 eq)

-

4-(trifluoromethyl)phenylboronic acid (1.2 eq)

-

Palladium(II) acetate (0.02 eq)

-

Triphenylphosphine (0.04 eq)

-

Potassium carbonate (2.0 M aqueous solution, 4.0 eq)

-

Toluene

Procedure:

-

To a dry round-bottom flask, add 4-bromobenzaldehyde, 4-(trifluoromethyl)phenylboronic acid, palladium(II) acetate, and triphenylphosphine.

-

Under an inert atmosphere (e.g., argon or nitrogen), add toluene followed by the aqueous potassium carbonate solution.

-

The reaction mixture is stirred vigorously and heated to 80-90 °C for 4-6 hours. Reaction progress should be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The organic layer is separated, and the aqueous layer is extracted with toluene. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.

Spectroscopic Data (Predicted)

While experimental spectra for this compound are not widely published, the following are predicted characteristic signals based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Signals |

| ¹H NMR | δ (ppm): ~10.1 (s, 1H, -CHO), ~8.0-7.7 (m, 8H, Ar-H). The aromatic region will show a complex multiplet pattern due to the coupling of protons on both phenyl rings. |

| ¹³C NMR | δ (ppm): ~192 (-CHO), ~120-150 (aromatic carbons), with the trifluoromethyl-substituted carbon appearing as a quartet due to C-F coupling. |

| FT-IR | ν (cm⁻¹): ~1700 (C=O stretch of aldehyde), ~1600 (C=C aromatic stretch), ~1320 (C-F stretch). |

| Mass Spec. | m/z: 250.06 (M⁺), with characteristic fragmentation patterns including the loss of the formyl group (-29) and the trifluoromethyl group (-69). |

Applications in Research and Drug Development

This compound serves as a crucial building block in the synthesis of more complex molecules with applications in medicinal chemistry and materials science. The aldehyde functional group is readily converted to other functionalities, while the trifluoromethyl group often enhances metabolic stability, lipophilicity, and binding affinity of drug candidates.

Synthesis of Imines for Biological Screening

The aldehyde functionality provides a reactive handle for the synthesis of imines (Schiff bases), which are versatile intermediates and can themselves be biologically active. For example, the condensation of this compound with substituted anilines can produce a library of imine-containing compounds for screening as potential therapeutic agents.

Caption: Workflow for the synthesis of imine derivatives.

Precursor for Liquid Crystal and Polymer Synthesis

The rigid biphenyl core of this compound makes it an attractive precursor for the synthesis of liquid crystals and advanced polymers. The trifluoromethyl group can impart desirable properties such as thermal stability and specific electronic characteristics to the final materials.

References

An In-depth Technical Guide to the Physical Properties of 4'-Trifluoromethyl-biphenyl-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Trifluoromethyl-biphenyl-4-carbaldehyde is a fluorinated organic compound of significant interest in medicinal chemistry and materials science. Its biphenyl scaffold is a common motif in pharmacologically active molecules, while the trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity. The aldehyde functional group serves as a versatile synthetic handle for the construction of more complex molecular architectures. This document provides a detailed overview of the key physical properties of this compound, outlines standard experimental protocols for their determination, and presents a logical workflow for its characterization.

Core Physical and Chemical Properties

The physical characteristics of this compound are fundamental to its handling, application in synthesis, and formulation. These properties are summarized in the table below.

| Property | Value |

| CAS Number | 90035-34-0 |

| Molecular Formula | C₁₄H₉F₃O |

| Molecular Weight | 250.22 g/mol |

| Appearance | White to light yellow powder or crystal |

| Melting Point | 74.0 - 78.0 °C; (Specific Value: 76 °C)[1][2] |

| Solubility | Soluble in organic solvents such as dichloromethane and ethanol; limited solubility in water.[3] |

| Purity | Typically ≥98% (as determined by Gas Chromatography)[1][4] |

| Storage Conditions | Store at 0-8°C under an inert atmosphere; compound is noted to be air-sensitive.[1][2][4] |

Experimental Protocols

Accurate determination of physical properties is critical for the quality control and application of chemical compounds. The following sections detail generalized experimental methodologies for ascertaining the key properties of solid organic compounds like this compound.

Melting Point Determination

The melting point is a crucial indicator of a compound's purity. Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0°C.

Methodology:

-

Sample Preparation: A small amount of the dry, finely powdered compound is packed into a capillary tube, sealed at one end, to a height of 1-2 cm.[5]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp or Thiele tube) and attached to a calibrated thermometer.

-

Heating: The apparatus is heated gradually. An initial rapid heating can be used to determine an approximate melting point.

-

Measurement: For an accurate measurement, a second sample is heated slowly, at a rate of approximately 2°C per minute, as the temperature approaches the approximate melting point.

-

Data Recording: The temperature at which the substance first begins to liquefy (t1) and the temperature at which it becomes completely liquid (t2) are recorded.[5] The melting point range is reported as t1-t2.

Solubility Assessment

Understanding a compound's solubility is essential for reaction setup, purification, and formulation.

Methodology:

-

Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, dichloromethane, hexane) are selected.

-

Sample Preparation: A pre-weighed, small amount of the compound (e.g., 25 mg) is placed into a series of labeled test tubes.[1]

-

Solvent Addition: A measured volume of the first solvent (e.g., 0.75 mL) is added to the corresponding test tube.[1]

-

Mixing: The tube is agitated vigorously for a set period, typically 60 seconds.[6]

-

Observation: The mixture is visually inspected to determine if the solid has completely dissolved. If it has, the compound is classified as "soluble" in that solvent. If it remains undissolved, it is "insoluble."[6]

-

Repeat: The process is repeated for each selected solvent. For quantitative analysis, known volumes of solvent are added incrementally until the solid fully dissolves.[3]

Purity Determination by Gas Chromatography (GC)

Gas chromatography is a standard technique used to determine the purity of volatile and semi-volatile organic compounds.

Methodology:

-

Sample Preparation: A solution of the compound is prepared by dissolving a known mass in a suitable volatile solvent.

-

Instrument Setup: A gas chromatograph equipped with a Flame Ionization Detector (FID) and an appropriate capillary column (e.g., a non-polar or medium-polarity column) is used.[7][8] The oven temperature, carrier gas flow rate (e.g., helium or nitrogen), and detector parameters are set according to a validated method.[7][9]

-

Injection: A small volume (e.g., 0.5 µL) of the prepared sample is injected into the GC inlet.[7]

-

Separation and Detection: The components of the sample are vaporized and separated as they travel through the column. The detector generates a signal as each component elutes, producing a chromatogram.

-

Data Analysis: The area of each peak in the chromatogram is integrated. The percent purity is calculated by dividing the area of the main peak (representing this compound) by the total area of all peaks (excluding the solvent peak) and multiplying by 100.[10]

Visualized Workflow for Compound Characterization

The following diagram illustrates a logical workflow for the synthesis and characterization of a target compound such as this compound, often prepared via Suzuki-Miyaura cross-coupling.[11][12][13][14][15]

Caption: A logical workflow for the synthesis and characterization of a target organic compound.

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. scribd.com [scribd.com]

- 3. researchgate.net [researchgate.net]

- 4. pennwest.edu [pennwest.edu]

- 5. byjus.com [byjus.com]

- 6. chem.ws [chem.ws]

- 7. agilent.com [agilent.com]

- 8. iiste.org [iiste.org]

- 9. oshadhi.co.uk [oshadhi.co.uk]

- 10. youtube.com [youtube.com]

- 11. benchchem.com [benchchem.com]

- 12. Synthesis of Unsymmetrical Biaryls Using a Modified Suzuki Cross-Coupling: 4-Biphenylcarboxaldehyde | Semantic Scholar [semanticscholar.org]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. gala.gre.ac.uk [gala.gre.ac.uk]

- 15. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to 4'-Trifluoromethyl-biphenyl-4-carbaldehyde: Structure, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-Trifluoromethyl-biphenyl-4-carbaldehyde is a fluorinated organic compound of significant interest in medicinal chemistry and materials science. Its unique chemical structure, featuring a biphenyl backbone with a trifluoromethyl group and a reactive carbaldehyde moiety, makes it a valuable building block for the synthesis of novel therapeutic agents and functional materials. The presence of the trifluoromethyl group can enhance the metabolic stability, lipophilicity, and binding affinity of parent molecules, properties highly sought after in drug design. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and key applications of this compound, with a particular focus on its emerging role as a precursor for lactate dehydrogenase A (LDHA) inhibitors, a promising target in cancer therapy. Detailed experimental protocols and data are presented to facilitate its use in research and development.

Chemical Structure and Properties

This compound is a biphenyl derivative with a trifluoromethyl group at the 4'-position and a carbaldehyde (formyl) group at the 4-position.

Chemical Structure:

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carboxaldehyde | [1] |

| Synonyms | 4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde, 4-[4-(Trifluoromethyl)phenyl]benzaldehyde | [2][3] |

| CAS Number | 90035-34-0 | [2][4] |

| Molecular Formula | C₁₄H₉F₃O | [2][4] |

| Molecular Weight | 250.22 g/mol | [2][4] |

| Appearance | White to light yellow powder or crystals | [2] |

| Purity | ≥ 98.0% (GC) | |

| Melting Point | 74.0 to 78.0 °C | |

| Storage | Room temperature, in a cool and dark place (<15°C), under inert gas | [4] |

Spectroscopic Data (Predicted and Representative)

Table 2: Predicted NMR Spectral Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H NMR | ~10.1 | s | - | Aldehyde proton (-CHO) |

| ~8.0 | d | ~8.0 | 2H, Aromatic protons ortho to -CHO | |

| ~7.8 | d | ~8.0 | 2H, Aromatic protons meta to -CHO | |

| ~7.75 | d | ~8.0 | 2H, Aromatic protons ortho to -CF₃ | |

| ~7.7 | d | ~8.0 | 2H, Aromatic protons meta to -CF₃ | |

| ¹³C NMR | ~192 | s | - | Aldehyde carbon (C=O) |

| ~147 | s | - | Aromatic carbon attached to -CHO | |

| ~144 | q | ~1-2 | Aromatic carbon para to -CF₃ | |

| ~139 | s | - | Aromatic carbon para to the other ring | |

| ~135 | s | - | Aromatic carbon ortho to -CHO | |

| ~130 | s | - | Aromatic carbon meta to -CHO | |

| ~129 | q | ~32 | Aromatic carbon attached to -CF₃ | |

| ~127 | s | - | Aromatic carbons of the unsubstituted ring | |

| ~126 | q | ~4 | Aromatic carbons meta to -CF₃ | |

| ~124 | q | ~273 | Trifluoromethyl carbon (-CF₃) | |

| ¹⁹F NMR | ~ -62 to -64 | s | - | Trifluoromethyl group (-CF₃) |

Note: Predicted values are based on data from similar compounds and may vary slightly from experimental results.[2][5][6][7][8]

Table 3: Expected FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2820, ~2720 | Medium | C-H stretch of aldehyde |

| ~1700 | Strong | C=O stretch of aldehyde |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C stretching |

| ~1320 | Strong | C-F stretch of trifluoromethyl group |

| ~1200, ~1100 | Strong | C-F stretch of trifluoromethyl group |

| ~830 | Strong | C-H out-of-plane bending for para-substituted rings |

Note: Expected values are based on typical vibrational frequencies for the functional groups present.[9][10]

Synthesis: Suzuki-Miyaura Cross-Coupling

The most common and efficient method for the synthesis of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[11][12][13][14][15] This reaction forms the C-C bond between the two phenyl rings by coupling an aryl halide with an arylboronic acid.

Reaction Scheme

Caption: General scheme for the Suzuki-Miyaura cross-coupling synthesis.

Detailed Experimental Protocol

This protocol is adapted from established procedures for Suzuki-Miyaura cross-coupling reactions.[11]

Materials:

-

4-Bromobenzaldehyde

-

4-(Trifluoromethyl)phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Triphenylphosphine (PPh₃) (if using Pd(OAc)₂)

-

Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃)

-

Toluene or a mixture of Dimethylformamide (DMF) and water

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexane

-

Deionized water

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobenzaldehyde (1.0 equivalent), 4-(trifluoromethyl)phenylboronic acid (1.2 equivalents), palladium catalyst (e.g., Pd(OAc)₂ at 2 mol% and PPh₃ at 4 mol%, or Pd(PPh₃)₄ at 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equivalents).

-

Solvent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add the solvent (e.g., toluene or a 3:1 mixture of DMF and water).

-

Reaction: Stir the mixture vigorously and heat to reflux (typically 80-110 °C) for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If using a biphasic solvent system, separate the organic layer. If using a single organic solvent, add deionized water and extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the solution and remove the solvent under reduced pressure using a rotary evaporator.

-

Chromatography: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a white solid.

-

Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, FT-IR, and mass spectrometry.

Synthesis Workflow Diagram

Caption: Experimental workflow for the synthesis of the target compound.

Applications in Drug Development

The trifluoromethyl group is a bioisostere for several functional groups and can significantly enhance the pharmacological properties of a molecule. This compound serves as a key intermediate in the synthesis of various biologically active compounds.[5][16]

Precursor for Lactate Dehydrogenase A (LDHA) Inhibitors

A significant application of this compound is in the development of inhibitors for lactate dehydrogenase A (LDHA).[17] LDHA is a critical enzyme in the metabolic pathway of cancer cells, known as the Warburg effect, where cells predominantly produce energy through glycolysis followed by lactic acid fermentation, even in the presence of oxygen.[3][18][19][20] By inhibiting LDHA, the metabolic activity of cancer cells can be disrupted, leading to cell death.[18][21][22][23][24]

LDHA Signaling Pathway in Cancer Metabolism

Caption: Role of LDHA in the Warburg effect and its inhibition.

Experimental Protocol: In Vitro LDHA Inhibition Assay

This protocol outlines a general method for testing the inhibitory activity of compounds derived from this compound against the LDHA enzyme.[1][18][25][26]

Materials:

-

Purified human LDHA enzyme

-

Pyruvate

-

Nicotinamide adenine dinucleotide (NADH)

-

Assay buffer (e.g., Tris-HCl or phosphate buffer, pH 7.4)

-

Test compound (synthesized from this compound) dissolved in DMSO

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Reagent Preparation: Prepare stock solutions of pyruvate, NADH, and the test compound. Create a series of dilutions of the test compound in the assay buffer.

-

Assay Setup: In a 96-well plate, add the assay buffer, NADH solution, and the diluted test compound or vehicle control (DMSO) to the appropriate wells.

-

Enzyme Addition: Add the purified LDHA enzyme solution to all wells except for the blank controls.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the pyruvate solution to all wells.

-

Data Acquisition: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes. The decrease in absorbance corresponds to the oxidation of NADH to NAD+.

-

Data Analysis: Calculate the initial reaction velocity for each concentration of the test compound. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

LDHA Inhibition Assay Workflow

Caption: Workflow for an in vitro LDHA inhibition assay.

Conclusion

This compound is a synthetically versatile and pharmaceutically relevant molecule. Its straightforward synthesis via Suzuki-Miyaura cross-coupling and the advantageous properties imparted by the trifluoromethyl group make it an attractive starting material for the development of new chemical entities. The demonstrated potential of its derivatives as LDHA inhibitors highlights its importance in the field of cancer drug discovery. This technical guide provides the foundational knowledge and experimental framework for researchers and scientists to effectively utilize this compound in their research endeavors. Further exploration of its applications in materials science and other therapeutic areas is warranted.

References

- 1. bio-protocol.org [bio-protocol.org]

- 2. rsc.org [rsc.org]

- 3. Aberrant lactate dehydrogenase A signaling contributes metabolic signatures in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. shop.cgenomix.com [shop.cgenomix.com]

- 5. rsc.org [rsc.org]

- 6. colorado.edu [colorado.edu]

- 7. azom.com [azom.com]

- 8. beilstein-journals.org [beilstein-journals.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. home.sandiego.edu [home.sandiego.edu]

- 14. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents [patents.google.com]

- 15. tcichemicals.com [tcichemicals.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

- 19. Lactate dehydrogenase A - Wikipedia [en.wikipedia.org]

- 20. Lactate dehydrogenase - Wikipedia [en.wikipedia.org]

- 21. Synthesis and biological characterization of an orally bioavailable lactate dehydrogenase-A inhibitor against pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Synthesis and biological characterization of an orally bioavailable lactate dehydrogenase-A inhibitor against pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Design, synthesis, and biological evaluation of Plasmodium falciparum lactate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Natural compounds as lactate dehydrogenase inhibitors: potential therapeutics for lactate dehydrogenase inhibitors-related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 25. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]

- 26. tycmhoffman.com [tycmhoffman.com]

In-Depth Technical Guide: 4'-Trifluoromethyl-biphenyl-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Molecular Weight: 250.22 g/mol

This technical guide provides a comprehensive overview of 4'-Trifluoromethyl-biphenyl-4-carbaldehyde, a key building block in the fields of medicinal chemistry, materials science, and organic synthesis. This document details its physicochemical properties, a representative synthetic protocol, and its applications in contemporary research and development.

Physicochemical Properties

This compound is a solid, typically appearing as a white to light yellow powder or crystalline substance.[1] Its biphenyl core, functionalized with an electron-withdrawing trifluoromethyl group and a reactive aldehyde moiety, imparts unique characteristics beneficial for various applications.[2]

| Property | Value | Reference |

| Molecular Formula | C₁₄H₉F₃O | [2][3] |

| Molecular Weight | 250.22 g/mol | [2][3] |

| Appearance | White to light yellow powder/crystal | [1] |

| Melting Point | 74.0 - 78.0 °C | [1] |

| Solubility | Soluble in organic solvents (e.g., dichloromethane, ethanol); limited solubility in water. | [3] |

| CAS Number | 90035-34-0 | [4] |

| Synonyms | 4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carboxaldehyde, 4-[4-(Trifluoromethyl)phenyl]benzaldehyde | [3] |

Storage and Handling: This compound is noted to be air-sensitive and should be stored under an inert atmosphere in a cool, dark, and well-ventilated area.[4][5] It is classified as a skin and eye irritant and may cause respiratory irritation.[5] Standard laboratory safety protocols should be followed during handling.

Synthesis via Suzuki-Miyaura Cross-Coupling

The primary synthetic route to this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction allows for the efficient coupling of an aryl halide with an arylboronic acid.

Experimental Protocol: A Representative Synthesis

This protocol describes the synthesis of this compound from 4-bromobenzaldehyde and 4-(trifluoromethyl)phenylboronic acid.

Materials:

-

4-bromobenzaldehyde (1.0 equiv)

-

4-(trifluoromethyl)phenylboronic acid (1.2 equiv)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)

-

Triphenylphosphine [PPh₃] (0.08 equiv)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

Toluene

-

Ethanol

-

Deionized water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobenzaldehyde, 4-(trifluoromethyl)phenylboronic acid, and potassium carbonate.

-

Catalyst Addition: Add palladium(II) acetate and triphenylphosphine to the flask.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent Addition: Under the inert atmosphere, add a degassed mixture of toluene, ethanol, and deionized water (e.g., in a 5:2:2 ratio).

-

Reaction Execution: Heat the reaction mixture to 90 °C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water.

-

Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate.

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic layer over anhydrous magnesium sulfate.

-

Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford this compound.

References

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Synthesis of 4'-Trifluoromethyl-biphenyl-4-carbaldehyde

Abstract: this compound is a crucial intermediate in the synthesis of various pharmaceuticals and advanced materials. Its biphenyl scaffold, functionalized with a reactive aldehyde and a lipophilic trifluoromethyl group, makes it a valuable building block in medicinal chemistry and materials science. This guide provides a comprehensive overview of the primary synthesis route for this compound, focusing on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Detailed experimental protocols, quantitative data, and process visualizations are presented to facilitate its practical application in a laboratory setting.

Introduction

The synthesis of unsymmetrical biaryl compounds is a cornerstone of modern organic chemistry, with broad applications in the development of liquid crystals, polymers, and therapeutic agents. This compound is a prominent example of such a biaryl, featuring a trifluoromethyl group that can enhance metabolic stability and binding affinity in drug candidates. The most efficient and widely adopted method for constructing this carbon-carbon bond is the Suzuki-Miyaura cross-coupling reaction.[1] This reaction offers mild conditions, high functional group tolerance, and typically excellent yields.[1][2]

This document details the synthesis of this compound via the Suzuki-Miyaura coupling of 4-formylphenylboronic acid and 4-bromobenzotrifluoride.

Primary Synthesis Route: Suzuki-Miyaura Cross-Coupling

The core of this synthesis is a palladium-catalyzed reaction between an arylboronic acid and an aryl halide.[2] In this specific case, the aldehyde-functionalized boronic acid couples with the trifluoromethyl-substituted aryl bromide.

Overall Reaction Scheme

The reaction involves coupling 4-formylphenylboronic acid with 4-bromobenzotrifluoride in the presence of a palladium catalyst and a base.

Caption: Suzuki-Miyaura coupling for this compound synthesis.

Reagents and Materials

The following table summarizes the key reagents required for the synthesis. Molar equivalents are based on 4-bromobenzotrifluoride as the limiting reagent.

| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Typical Role |

| 4-Bromobenzotrifluoride | C₇H₄BrF₃ | 225.01 | 1.0 | Aryl Halide |

| 4-Formylphenylboronic acid | C₇H₇BO₃ | 149.94 | 1.1 - 1.5 | Boronic Acid |

| Palladium(II) Acetate | Pd(OAc)₂ | 224.50 | 0.01 - 0.05 | Catalyst Precursor |

| Triphenylphosphine | PPh₃ | 262.29 | 0.02 - 0.10 | Ligand |

| Potassium Carbonate | K₂CO₃ | 138.21 | 2.0 - 3.0 | Base |

| Toluene | C₇H₈ | 92.14 | - | Solvent |

| Water | H₂O | 18.02 | - | Co-solvent |

Detailed Experimental Protocol

This protocol is adapted from established procedures for similar Suzuki-Miyaura cross-coupling reactions.[1]

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobenzotrifluoride (1.0 equiv), 4-formylphenylboronic acid (1.2 equiv), palladium(II) acetate (0.02 equiv), and triphenylphosphine (0.04 equiv).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.

-

Solvent and Base Addition: Under the inert atmosphere, add toluene (typically 10 mL per 1 mmol of aryl halide) followed by an aqueous solution of potassium carbonate (2 M, 2.0 equiv).

-

Reaction Execution: Vigorously stir the biphasic mixture and heat to 85-95 °C. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material (4-bromobenzotrifluoride) is consumed (typically 4-12 hours).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the organic solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by recrystallization to afford the pure this compound.[3]

Quantitative Data Summary

While specific yields for this exact transformation can vary, data from analogous Suzuki-Miyaura coupling reactions provide a strong indication of expected efficiency.

| Parameter | Value/Condition | Reference/Comment |

| Typical Yield | 85 - 97% | Based on similar biaryl syntheses.[1] |

| Reaction Time | 4 - 12 hours | Dependent on scale and catalyst loading. |

| Reaction Temp. | 85 - 95 °C | Typical for toluene/water systems. |

| Catalyst Loading | 1 - 5 mol% | Lower loading may require longer reaction times. |

| Purity (Post-Purification) | >98% | Achievable via chromatography or recrystallization. |

Catalytic Cycle and Workflow Visualization

Understanding the mechanism and experimental flow is critical for troubleshooting and optimization.

Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) interchange.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

The following diagram outlines the logical sequence of operations from setup to the final purified product.

References

4'-Trifluoromethyl-biphenyl-4-carbaldehyde IUPAC name

An In-Depth Technical Guide to 4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde

Chemical Identity and Nomenclature

The compound 4'-Trifluoromethyl-biphenyl-4-carbaldehyde is a substituted aromatic aldehyde. Its formal IUPAC name is 4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde . It is also commonly known by several synonyms.[1][2]

Synonyms:

-

4-[4-(Trifluoromethyl)phenyl]benzaldehyde[1]

Physicochemical Properties

This biphenyl derivative is a white to light yellow crystalline powder at room temperature.[1] The trifluoromethyl (-CF3) group, a strong electron-withdrawing group, significantly influences the electronic properties and reactivity of the molecule.[3][4] This group enhances the compound's lipophilicity and metabolic stability, making it a valuable building block in medicinal chemistry.[4][5]

| Property | Value | Reference |

| CAS Number | 90035-34-0 | [1][2] |

| Molecular Formula | C₁₄H₉F₃O | [1] |

| Molecular Weight | 250.22 g/mol | [1] |

| Appearance | White to light yellow powder/crystal | [1] |

| Purity | ≥98.0% (GC) | [2] |

| Melting Point | 74.0 to 78.0 °C | |

| Storage Conditions | Store at 0-8°C | [1] |

| MDL Number | MFCD01862519 | [1] |

| PubChem ID | 2782712 | [1] |

Applications in Research and Development

4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde is a versatile intermediate primarily utilized in organic synthesis and materials science.

-

Pharmaceutical and Agrochemical Synthesis: It serves as a key building block for creating more complex molecules.[1][6] The biphenyl scaffold is a common motif in therapeutic agents, and the trifluoromethyl group can enhance the biological activity, receptor binding affinity, and pharmacokinetic profile of a drug candidate.[4][5][7] It is therefore frequently used in drug discovery programs for developing new therapeutic agents.[6]

-

Materials Science: The compound is employed in the development of advanced materials, such as liquid crystals and specialized polymers.[1][2] The rigid biphenyl structure and the properties imparted by the trifluoromethyl group contribute to desirable characteristics like thermal stability and chemical resistance in the resulting materials.[1][6]

The role of trifluoromethylated intermediates like this one in a drug discovery pipeline is illustrated below.

Caption: Role of a chemical intermediate in a drug discovery workflow.

Experimental Protocols

Proposed Synthesis via Suzuki-Miyaura Cross-Coupling

The synthesis of 4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde can be efficiently achieved using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[7] This method is widely adopted for constructing biaryl C-C bonds due to its mild conditions and tolerance of various functional groups.[7] The reaction couples an aryl boronic acid with an aryl halide.

Reactants:

-

4-Formylphenylboronic acid

-

1-Bromo-4-(trifluoromethyl)benzene (or other suitable aryl halide)

-

Palladium catalyst (e.g., Palladium(II) acetate)

-

Ligand (e.g., Triphenylphosphine)

-

Base (e.g., Potassium carbonate)

-

Solvent (e.g., Toluene and water)

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Argon), add 4-formylphenylboronic acid (1.2 equivalents), the palladium catalyst (e.g., 2 mol%), and the phosphine ligand (e.g., 4 mol%).

-

Reagent Addition: Add 1-bromo-4-(trifluoromethyl)benzene (1.0 equivalent). Subsequently, add the solvent (toluene) and an aqueous solution of the base (e.g., 2 M potassium carbonate, 2.0 equivalents).

-

Reaction: Stir the mixture vigorously and heat to 80-90 °C. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel. Separate the aqueous layer and extract it twice with an organic solvent (e.g., ethyl acetate).[8]

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[7][8] Filter the solution and remove the solvent under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate eluent system, to yield the final product.[7][8]

-

Characterization: Confirm the identity and purity of the synthesized 4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[7]

References

- 1. chemimpex.com [chemimpex.com]

- 2. 4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carboxaldehyde | 90035-34-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jelsciences.com [jelsciences.com]

- 5. nbinno.com [nbinno.com]

- 6. chemimpex.com [chemimpex.com]

- 7. benchchem.com [benchchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

In-Depth Technical Guide to the Solubility Profile of 4'-Trifluoromethyl-biphenyl-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility profile of 4'-Trifluoromethyl-biphenyl-4-carbaldehyde, a versatile intermediate in the pharmaceutical and material science sectors. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust framework for its determination. It includes qualitative solubility characteristics, predicted solubility based on structural analogs, and detailed experimental protocols for accurate measurement. The guide is intended to equip researchers with the necessary information to effectively utilize this compound in their work.

Introduction

This compound (CAS No. 90035-34-0) is a biphenyl derivative featuring a trifluoromethyl group and a carbaldehyde functional group.[1] The presence of the trifluoromethyl moiety is known to enhance physicochemical properties such as metabolic stability and lipophilicity, making it a valuable building block in drug design.[2][3] Its aldehyde functionality allows for a variety of chemical transformations, rendering it a key intermediate in the synthesis of complex organic molecules.[1] An understanding of its solubility is critical for optimizing reaction conditions, purification processes, and, in the context of drug development, for formulation and bioavailability studies.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 90035-34-0 | [1] |

| Molecular Formula | C₁₄H₉F₃O | [1] |

| Molecular Weight | 250.22 g/mol | [1] |

| Appearance | White powder | [1] |

| Purity | ≥ 99% (GC) | [1] |

Solubility Profile

Qualitative and Predicted Solubility

Table 2 provides a summary of the expected and observed qualitative solubility of this compound and related compounds.

| Solvent | Predicted/Observed Solubility | Rationale/Reference |

| Water | Very low to insoluble | The large non-polar biphenyl structure and the hydrophobic trifluoromethyl group are expected to dominate over the polar aldehyde group.[4][5] |

| Methanol | Soluble | Used as a solvent in separation protocols for aromatic aldehydes.[6] |

| Ethanol | Soluble | Common solvent for biphenyl and its derivatives. |

| Acetone | Soluble | Aldehydes are generally soluble in acetone.[4] |

| Dimethyl Sulfoxide (DMSO) | Soluble | A common solvent for screening compound solubility in drug discovery.[7] |

| Dichloromethane (DCM) | Soluble | A common non-polar organic solvent. |

| Ethyl Acetate | Soluble | Used in the extraction of biphenyl derivatives during synthesis.[8] |

| Hexanes | Sparingly soluble to soluble | Used in the purification (recrystallization) of biphenyl derivatives.[8] |

Experimental Protocols for Solubility Determination

To obtain precise and reliable quantitative solubility data, standardized experimental methods are essential. The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.[9]

Equilibrium Solubility Determination by Shake-Flask Method

Objective: To determine the thermodynamic solubility of this compound in various solvents at a controlled temperature.

Materials:

-

This compound (solid, high purity)

-

Selected solvents (e.g., water, ethanol, DMSO, etc.) of analytical grade

-

Glass vials with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a pre-weighed glass vial. The excess solid is crucial to ensure that equilibrium with the dissolved state is achieved.

-

Add a known volume of the desired solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vial to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Quantification:

-

Using UV-Vis Spectrophotometry:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Determine the wavelength of maximum absorbance (λmax) for the compound.

-

Measure the absorbance of the standard solutions at the λmax to generate a calibration curve (Absorbance vs. Concentration).

-

Dilute the filtered saturated solution with a known factor to bring its absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample and determine its concentration from the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

-

Using HPLC:

-

Develop a suitable HPLC method (column, mobile phase, flow rate, and detector wavelength) for the analysis of this compound.

-

Prepare a series of standard solutions of known concentrations and inject them to generate a calibration curve (Peak Area vs. Concentration).

-

Inject the filtered saturated solution (diluted if necessary) into the HPLC system.

-

Determine the concentration from the calibration curve and calculate the original solubility.

-

-

Workflow Diagram for Solubility Determination:

Caption: Experimental workflow for determining the thermodynamic solubility of this compound using the shake-flask method.

Logical Relationships in Solubility

The solubility of this compound is governed by the interplay of its structural features and the properties of the solvent, a concept often summarized by the principle "like dissolves like."

Caption: Logical relationships influencing the solubility of this compound based on molecular and solvent properties.

Conclusion

While quantitative solubility data for this compound is not extensively documented, this guide provides a thorough foundation for its determination. The compound is predicted to have low aqueous solubility and good solubility in common organic solvents. For precise applications in research and development, it is imperative to experimentally determine the solubility in the specific solvent systems of interest using standardized protocols such as the shake-flask method detailed herein. This will ensure accurate and reproducible results in synthesis, purification, and formulation development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

The Synthesis and Utility of 4'-Trifluoromethyl-biphenyl-4-carbaldehyde: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4'-Trifluoromethyl-biphenyl-4-carbaldehyde is a crucial bifunctional organic compound, serving as a key building block in the synthesis of a wide array of complex molecules. Its unique structure, featuring a trifluoromethyl group and an aldehyde moiety on a biphenyl scaffold, imparts desirable physicochemical properties to target compounds, making it highly valuable in the fields of medicinal chemistry, agrochemicals, and materials science. This technical guide provides a comprehensive overview of the discovery, synthesis, properties, and applications of this compound, with a focus on detailed experimental protocols and data presentation for researchers and drug development professionals.

Introduction: The Emergence of a Versatile Synthetic Intermediate

The "discovery" of this compound is not attributed to a single serendipitous event but rather to the systematic development of powerful cross-coupling reactions in organic synthesis. The advent and refinement of the Suzuki-Miyaura coupling reaction, a palladium-catalyzed cross-coupling of an organoboron compound with a halide, revolutionized the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[1][2] This methodology provided a direct and efficient route to previously challenging molecular architectures, including that of this compound.

The strategic incorporation of the trifluoromethyl (-CF3) group is a widely employed tactic in modern drug design.[3][4] This group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[4] The aldehyde functional group, on the other hand, is a versatile handle for a multitude of chemical transformations, including reductive amination, Wittig reactions, and condensations.[5] The combination of these features in a single molecule makes this compound a highly sought-after intermediate in the construction of novel pharmaceuticals, agrochemicals, and advanced materials.[5][6]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for the prediction of the properties of its derivatives. The key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 90035-34-0 | [5] |

| Molecular Formula | C₁₄H₉F₃O | [5] |

| Molecular Weight | 250.22 g/mol | [5] |

| Appearance | White to light yellow powder or crystals | [5] |

| Purity | ≥98% (GC/NMR) | [5][6] |

| Melting Point | 74-78 °C | |

| Solubility | Soluble in organic solvents such as dichloromethane and ethanol; limited solubility in water. | [6] |

| Storage Conditions | 0-8°C, under inert gas | [5][6] |

Synthesis of this compound

The most prevalent and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of a boronic acid derivative with a halide in the presence of a palladium catalyst and a base.

General Reaction Scheme

The synthesis proceeds via the reaction of 4-formylphenylboronic acid with 1-bromo-4-(trifluoromethyl)benzene.

Detailed Experimental Protocol

This protocol is a representative procedure based on established Suzuki-Miyaura coupling methodologies for the synthesis of analogous biphenyl compounds.

Materials:

-

4-formylphenylboronic acid

-

1-bromo-4-(trifluoromethyl)benzene

-

Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] or Palladium(II) acetate [Pd(OAc)₂] and a suitable phosphine ligand (e.g., triphenylphosphine)

-

Anhydrous potassium carbonate (K₂CO₃) or another suitable base

-

Toluene or a mixture of toluene and water

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexane

-

Deionized water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-formylphenylboronic acid (1.0 eq), 1-bromo-4-(trifluoromethyl)benzene (1.0-1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2-3 eq).

-

Solvent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add the solvent (e.g., toluene or a 4:1 mixture of toluene and water).

-

Reaction: Stir the mixture vigorously and heat to reflux (typically 80-110 °C). Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete (typically after 4-12 hours), cool the mixture to room temperature. If a biphasic solvent system was used, separate the organic layer. If a single solvent was used, add water and ethyl acetate to extract the product.

-

Extraction and Washing: Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate as the eluent.

-

Characterization: Characterize the purified this compound by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Experimental Workflow Diagram

Applications in Research and Development

This compound is a versatile precursor for a variety of high-value compounds.

Pharmaceutical and Agrochemical Synthesis

The primary application of this compound is in the synthesis of pharmaceuticals and agrochemicals.[5][6] The trifluoromethyl group enhances the biological activity and pharmacokinetic properties of the resulting molecules. The aldehyde group serves as a reactive site for further molecular elaboration.

While specific commercial drugs directly synthesized from this exact starting material are not readily identifiable from public literature, it is a key structural motif in many developmental candidates. For instance, fluorinated biphenyl structures are found in potent inhibitors of various enzymes and receptors. The general synthetic utility is illustrated below.

Materials Science

In materials science, this compound is used in the development of advanced polymers, such as polyimides and other high-performance plastics.[7][8][9] The incorporation of the trifluoromethyl-biphenyl moiety can enhance thermal stability, chemical resistance, and modify the optical and dielectric properties of the resulting materials.[7][8][9] These materials find applications in electronics, aerospace, and coatings.

Signaling Pathways and Biological Activity

As a synthetic intermediate, this compound is not expected to have significant intrinsic biological activity or direct involvement in signaling pathways. Its value lies in its role as a precursor to molecules that are designed to interact with specific biological targets. Extensive searches of the scientific literature did not reveal any studies on the direct biological effects of this compound.

Conclusion

This compound is a testament to the power of modern synthetic chemistry. Its rational design and efficient synthesis, enabled by cross-coupling methodologies, have made it an invaluable tool for researchers in both academia and industry. The continued exploration of its reactivity and its application in the synthesis of novel compounds will undoubtedly lead to the development of new and improved pharmaceuticals, agrochemicals, and advanced materials. This guide provides a foundational understanding and practical protocols to facilitate its use in these endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. jelsciences.com [jelsciences.com]

- 5. chemimpex.com [chemimpex.com]

- 6. chemimpex.com [chemimpex.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

The Trifluoromethyl Group in Biphenyl Systems: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethyl (CF₃) group into biphenyl scaffolds represents a cornerstone of modern medicinal chemistry. This powerful functional group imparts a unique combination of electronic, steric, and metabolic properties that can be leveraged to fine-tune the pharmacological profile of drug candidates. This technical guide provides an in-depth analysis of the key characteristics of the trifluoromethyl group in biphenyl systems, offering insights into its influence on molecular properties, guidance on experimental evaluation, and a summary of its impact on drug design.

Core Physicochemical and Pharmacokinetic Characteristics

The introduction of a trifluoromethyl group to a biphenyl moiety profoundly alters its intrinsic properties. These changes are critical for optimizing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target engagement.

Electronic Effects

The trifluoromethyl group is a potent electron-withdrawing group due to the high electronegativity of the three fluorine atoms.[1][2][3][4] This strong inductive effect (-I) significantly reduces the electron density of the aromatic ring to which it is attached.[5] In biphenyl systems, this deactivation of the aromatic ring can enhance resistance to metabolic oxidation, a key strategy for increasing a drug's half-life.[1][6] The electron-withdrawing nature of the CF₃ group also influences the acidity of nearby functional groups, a property that can be exploited to modulate pKa and, consequently, solubility and target binding.[4][7]

Lipophilicity and Permeability

The trifluoromethyl group is highly lipophilic and its introduction generally increases the overall lipophilicity (logP) of a biphenyl compound.[1] This enhanced lipophilicity can improve a molecule's ability to cross cellular membranes, potentially leading to better oral absorption and bioavailability.[1][6][8] However, the impact on lipophilicity can be context-dependent.[9] Fine-tuning logP values is a critical aspect of drug design, and the CF₃ group provides a valuable tool for achieving the desired balance between solubility and permeability.[8]

Metabolic Stability

One of the most significant advantages of incorporating a trifluoromethyl group is the enhancement of metabolic stability.[1][6][8] The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to enzymatic degradation, particularly by cytochrome P450 enzymes.[2][10] By replacing a metabolically vulnerable methyl or hydrogen group with a CF₃ group, medicinal chemists can block common metabolic pathways, thereby prolonging the drug's duration of action and reducing the potential for the formation of reactive metabolites.[1][6]

Conformational Effects

The trifluoromethyl group is bulkier than a methyl group and can influence the conformation of biphenyl systems.[1][11] In ortho-substituted biphenyls, the steric hindrance introduced by the CF₃ group can restrict the rotation around the biphenyl axis, leading to a twisted conformation.[12] This conformational constraint, known as atropisomerism, can be beneficial for locking the molecule into a bioactive conformation, thereby enhancing its binding affinity and selectivity for the target protein.[12]

Quantitative Impact of the Trifluoromethyl Group

To illustrate the quantitative effects of the trifluoromethyl group on the properties of biphenyl systems, the following tables summarize key physicochemical parameters.

| Property | Biphenyl | 4-Methylbiphenyl | 4-(Trifluoromethyl)biphenyl | 4,4'-Bis(trifluoromethyl)biphenyl |

| Molecular Weight ( g/mol ) | 154.21 | 168.24 | 222.22 | 290.20[13] |

| Calculated logP | 3.9 | 4.4 | 5.0 | 5.5[13] |

| Dipole Moment (Debye) | ~0 | ~0.4 | ~2.5 | ~0 |

Table 1: Comparison of Physicochemical Properties of Substituted Biphenyls.

| Parameter | Change upon CF₃ Introduction | Implication in Drug Design |

| pKa of acidic/basic groups | Decreases acidity of nearby carboxylic acids, decreases basicity of nearby amines | Modulation of ionization state at physiological pH, affecting solubility and target interaction |

| Metabolic Half-life | Generally increases | Prolonged drug action, potential for reduced dosing frequency |

| Binding Affinity (Kd or Ki) | Can increase or decrease depending on the target | Potential for enhanced potency and selectivity |

Table 2: General Trends in Pharmacological Parameters upon Introduction of a Trifluoromethyl Group.

Experimental Protocols

The characterization of trifluoromethylated biphenyl systems involves a range of standard and specialized experimental techniques.

Synthesis of Trifluoromethylated Biphenyls

A common method for the synthesis of trifluoromethylated biphenyls is the Suzuki-Miyaura cross-coupling reaction.[14][15]

Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: In a pressure tube, combine the trifluoromethyl-substituted aryl halide (1.0 eq), the corresponding boronic acid or ester (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (1-5 mol%), and a base like K₂CO₃ or K₃PO₄ (2-3 eq).[14][15]

-

Solvent: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene) and water.[14]

-

Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C for 2 to 24 hours, monitoring the reaction progress by TLC or LC-MS.[14]

-

Workup and Purification: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Determination of Lipophilicity (logP/logD)

The octanol-water partition coefficient (logP) or distribution coefficient (logD) at a specific pH is a critical measure of a compound's lipophilicity.

Protocol: Shake-Flask Method

-

Preparation: Prepare a stock solution of the trifluoromethylated biphenyl compound in a suitable solvent (e.g., DMSO).

-

Partitioning: Add a small aliquot of the stock solution to a mixture of n-octanol and phosphate-buffered saline (PBS) at a specific pH (e.g., 7.4).

-

Equilibration: Vigorously shake the mixture for a set period to allow for partitioning between the two phases, followed by centrifugation to separate the layers.

-

Quantification: Determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS.

-

Calculation: Calculate the logD value using the formula: logD = log([Compound]octanol / [Compound]aqueous).

Assessment of Metabolic Stability

In vitro metabolic stability assays using liver microsomes are commonly employed to predict the in vivo metabolic clearance of a drug candidate.

Protocol: Liver Microsomal Stability Assay

-

Incubation Mixture: Prepare an incubation mixture containing the trifluoromethylated biphenyl compound, liver microsomes (e.g., human, rat), and a NADPH-regenerating system in a phosphate buffer.

-

Reaction Initiation: Initiate the metabolic reaction by adding the NADPH-regenerating system and incubate at 37 °C.

-

Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Analysis: Centrifuge the samples to precipitate proteins and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

-

Data Analysis: Determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLint) by plotting the natural logarithm of the percentage of remaining parent compound versus time.

Visualizing Key Relationships

The following diagrams illustrate important concepts related to the trifluoromethyl group in biphenyl systems.

Conclusion

The trifluoromethyl group is a privileged substituent in the design of biphenyl-based therapeutics. Its profound impact on electronic properties, lipophilicity, metabolic stability, and molecular conformation provides medicinal chemists with a versatile tool to overcome common drug discovery challenges. A thorough understanding of these characteristics, coupled with rigorous experimental evaluation, is essential for harnessing the full potential of the trifluoromethyl group in the development of novel and effective medicines. This guide serves as a foundational resource for researchers and scientists dedicated to advancing the field of drug discovery through the strategic application of fluorine chemistry.

References

- 1. mdpi.com [mdpi.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 6. pharmacyjournal.org [pharmacyjournal.org]

- 7. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. homework.study.com [homework.study.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. 4,4'-Bis[trifluoromethyl]biphenyl | C14H8F6 | CID 625891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 4'-Trifluoromethyl-biphenyl-4-carbaldehyde via Suzuki Coupling: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the synthesis of 4'-Trifluoromethyl-biphenyl-4-carbaldehyde, a valuable building block in pharmaceutical and materials science research. The methodology centers on the robust and versatile Suzuki-Miyaura cross-coupling reaction, offering a reliable route to this important biphenyl derivative.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds. Its tolerance of a wide range of functional groups, mild reaction conditions, and the commercial availability of starting materials make it an ideal method for the synthesis of complex molecules like this compound. This compound, featuring both a reactive aldehyde group and a trifluoromethyl moiety, serves as a key intermediate in the development of novel therapeutics and advanced materials.

Reaction Scheme

The synthesis proceeds via the palladium-catalyzed cross-coupling of 4-bromobenzaldehyde with 4-(trifluoromethyl)phenylboronic acid.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the Suzuki coupling of aryl bromides with arylboronic acids, based on analogous reactions reported in the literature. These data provide a strong indication of the expected efficiency for the synthesis of this compound.

| Reactant A | Reactant B | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 4-Bromobenzaldehyde | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/Ethanol/H₂O | 80 | 6 | ~90 | [Analogous reaction] |

| 4-Bromobenzonitrile | 4-(Trifluoromethyl)phenylboronic acid | Pd(OAc)₂ (2) / PPh₃ (4) | K₂CO₃ (2M aq.) | Toluene | 80-90 | 4-6 | High | [1] |

| 4-Bromoanisole | Phenylboronic acid | Pd(OAc)₂ (2) / PPh₃ (4) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 95 | [Analogous reaction] |

| 4-Bromobenzaldehyde | Phenylboronic acid | Pd/C (10) | K₃PO₄ | Isopropanol/H₂O | 85 | 12 | 85 | [Analogous reaction] |

Detailed Experimental Protocol

This protocol is adapted from established procedures for Suzuki-Miyaura cross-coupling reactions.[1]

Materials:

-

4-Bromobenzaldehyde (1.0 mmol, 1.0 equiv)

-

4-(Trifluoromethyl)phenylboronic acid (1.2 mmol, 1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

-

Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%)

-

Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)

-

Toluene (10 mL, degassed)

-

Deionized water (2 mL, degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask, add 4-bromobenzaldehyde (1.0 mmol), 4-(trifluoromethyl)phenylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.08 mmol), and potassium carbonate (2.0 mmol).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

-

Solvent Addition: Under the inert atmosphere, add degassed toluene (10 mL) and degassed deionized water (2 mL) to the flask.

-

Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

-

Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the combined organic layer over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford this compound as a solid.

Visualizations

Suzuki-Miyaura Coupling Catalytic Cycle

References

Application Notes and Protocols for Suzuki Coupling Reaction in Aryl-Aryl Bond Formation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for performing the Suzuki-Miyaura cross-coupling reaction for the synthesis of biaryl compounds. This powerful reaction is a cornerstone in modern organic synthesis, particularly in the pharmaceutical and materials science industries, due to its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability and low toxicity of its reagents.[1][2][3]

Introduction to Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or its ester) and an organohalide or triflate.[1][4][5] First reported by Akira Suzuki in 1979, this reaction has become a premier method for the formation of carbon-carbon bonds, especially sp2-sp2 bonds to construct biaryl systems.[1] The general scheme for the Suzuki coupling reaction is shown below:

Ar¹-X + Ar²-B(OR)₂ → Ar¹-Ar²

Where:

-

Ar¹ and Ar² : Aryl groups

-

X : Halide (I, Br, Cl) or Triflate (OTf)

-

B(OR)₂ : Boronic acid (R=H) or boronic ester

-

Catalyst : Palladium(0) complex

-

Base : Required for activation of the organoboron species

The reaction is valued for its operational simplicity, high yields, and the environmentally benign nature of the boron-containing reagents.[1]

The Catalytic Cycle: Mechanism of Action

The mechanism of the Suzuki coupling reaction involves a catalytic cycle with a palladium catalyst. The cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[5]

-

Oxidative Addition : The active Pd(0) catalyst reacts with the aryl halide (Ar¹-X) to form a Pd(II) complex. This step is often the rate-determining step in the catalytic cycle.[1]

-

Transmetalation : The organoboron reagent, activated by a base, transfers its organic group (Ar²) to the palladium(II) complex.

-

Reductive Elimination : The two organic groups (Ar¹ and Ar²) on the palladium center are coupled and eliminated from the metal, forming the biaryl product (Ar¹-Ar²) and regenerating the active Pd(0) catalyst.[5]

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Key Reaction Parameters and Optimization

The success and efficiency of a Suzuki coupling reaction are highly dependent on the careful selection of several key parameters.

Palladium Catalyst and Ligands

The choice of the palladium source and the associated ligands is critical for achieving high catalytic activity. While Pd(PPh₃)₄ can be used directly, catalyst systems are often generated in situ from a palladium precursor and a ligand.

-

Palladium Precursors : Common precursors include Pd(OAc)₂, Pd₂(dba)₃, and PdCl₂(PPh₃)₂.

-

Ligands : Phosphine ligands are most common. Electron-rich and bulky phosphines, such as P(t-Bu)₃ and Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos), are particularly effective for coupling less reactive aryl chlorides.[6] N-heterocyclic carbenes (NHCs) have also emerged as highly effective ligands.

Base

The base plays a crucial role in the transmetalation step by activating the boronic acid. The choice of base can significantly impact the reaction rate and yield.

-

Inorganic Bases : Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH, KOH) are widely used.[7][8]

-

Organic Bases : Amines such as triethylamine (TEA) can also be employed, though inorganic bases are generally preferred for their effectiveness and ease of removal.

Solvent